2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a hydroxyl group, a methoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenylpropanamide structure. Key steps may include:
Condensation reactions: to form the amide bond.
Nucleophilic substitution reactions: to introduce the cyano group.
Electrophilic aromatic substitution reactions: to incorporate the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Using nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)propanamide
2-Cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
N-Benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)propanamide
Uniqueness: This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-26-16-8-11(5-6-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-6,8-9,12,24H,7H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRTYILNRPALTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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